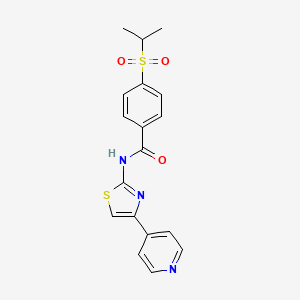

N-(4-羟基萘-1-基)噻吩-2-磺酰胺

描述

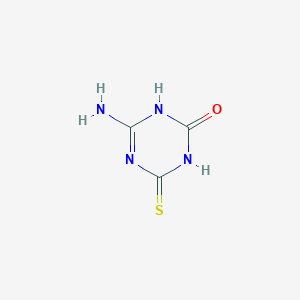

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . Sulfonamides are a crucial class of drugs having the general formula R-SO2NH2 in the field of pharmacology because of their biological activities such as antibacterial .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as heteroatom . The structure of some pertinent biological compounds based-thiophene has been shown in various studies .Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .科学研究应用

1. 癌症治疗和激酶抑制

N-(4-羟基萘-1-基)噻吩-2-磺酰胺衍生物在癌症治疗中显示出显著的前景。徐等人 (2014) 的一项研究描述了这些衍生物的合成和生物学评估,重点介绍了它们对各种癌细胞系的有效抗增殖活性和对蛋白激酶和血管生成的特定抑制活性。这些化合物,特别是化合物 9n,表现出与已知抗癌药物相当的体外抗血管生成活性,表明它们作为新型癌症治疗剂的潜力 (Xu et al., 2014)。

2. 抗菌活性

El-Gaby 等人 (2018) 的研究探索了含有 N-(4-羟基萘-1-基)噻吩-2-磺酰胺结构的磺酰胺衍生物的合成,并评估了它们的抗菌特性。这些化合物通过定性和定量方法评估,对各种病原体表现出显着的体外抗菌活性 (El-Gaby et al., 2018)。

3. 光谱表征和抗菌应用

Mondal 等人 (2017) 对由 2-(羟基)萘醛和磺酰胺(包括 N-(4-羟基萘-1-基)噻吩-2-磺酰胺)合成的席夫碱进行了研究。使用各种光谱技术对这些化合物进行了表征,并证明了它们对革兰氏阳性和革兰氏阴性病原体具有显着的抗菌活性。该研究还涉及计算研究以了解这些化合物的相互作用模式 (Mondal et al., 2017)。

4. 碳酸酐同工酶的抑制

Alım 等人 (2020) 评估了噻吩基磺酰胺(包括 N-(4-羟基萘-1-基)噻吩-2-磺酰胺)对碳酸酐同工酶的抑制作用。这些化合物显示出对人红细胞碳酸酐酶 I 和 II 同工酶的有效抑制,表明它们在设计新型治疗剂中的潜力 (Alım et al., 2020)。

5. 荧光传感和细胞内成像

Mondal 等人 (2015) 对萘基磺酰胺席夫碱的研究证明了其作为荧光开启探针用于选择性检测 Al3+ 离子的应用。这项研究提供了对 N-(4-羟基萘-1-基)噻吩-2-磺酰胺衍生物在生物成像和传感应用中的潜力的见解 (Mondal et al., 2015)。

作用机制

未来方向

属性

IUPAC Name |

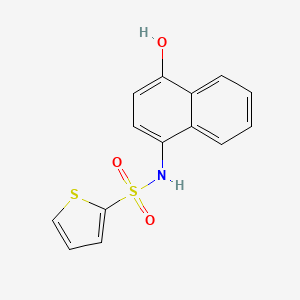

N-(4-hydroxynaphthalen-1-yl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3S2/c16-13-8-7-12(10-4-1-2-5-11(10)13)15-20(17,18)14-6-3-9-19-14/h1-9,15-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMYLDPZRWWFCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2O)NS(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301332926 | |

| Record name | N-(4-hydroxynaphthalen-1-yl)thiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301332926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49727560 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(4-hydroxynaphthalen-1-yl)thiophene-2-sulfonamide | |

CAS RN |

518053-42-4 | |

| Record name | N-(4-hydroxynaphthalen-1-yl)thiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301332926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2,4,5,6,7,8,9-Octahydrocycloocta[c]pyrrol-3-one](/img/structure/B2899866.png)

![N-(2-cyanoethyl)-N-methyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2899870.png)

![4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl methyl sulfone](/img/structure/B2899872.png)

![6-Fluoro-4-[(4-propylphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2899876.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-6-(cyclopentyloxy)nicotinamide](/img/structure/B2899877.png)

![8-(azepan-1-yl)-7-{3-[8-(azepan-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]propyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2899879.png)

![1-(4-methylbenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2899881.png)

![N-[2-(2-Chloro-1,3-thiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2899882.png)

![3-[(4-Chloro-2-methylphenoxy)methyl]benzohydrazide](/img/structure/B2899883.png)